
4-Mercapto-4-methyl-2-pentanone - d10
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Descripción general
Descripción
4-Mercapto-4-methyl-2-pentanone - d10, also known as this compound, is a useful research compound. Its molecular formula is C6H2D10OS and its molecular weight is 142.29. The purity is usually 95% min..
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Aplicaciones Científicas De Investigación
Food Chemistry
4-Mercapto-4-methyl-2-pentanone - d10 is primarily recognized for its role as an odor-active compound in the flavor profile of various foods and beverages. It is particularly noted for:
- Wine Aroma : This compound contributes significantly to the aroma of white wines, playing a crucial role in the sensory evaluation of wine quality. Its presence is linked to the "grapefruit" and "sulfury" aroma categories, which are essential for wine characterization .
Analytical Chemistry
In analytical applications, this compound serves as a valuable internal standard for quantifying volatile thiols in complex matrices. Its stable isotopic labeling allows for precise measurement in mass spectrometry:
- Quantification of Volatile Compounds : By using this deuterated compound as an internal standard, researchers can accurately quantify the levels of other volatile thiols present in samples such as wine and tea .
Microbial Fermentation Studies
Recent research has demonstrated the potential for microbial cell extracts to produce 4-Mercapto-4-methyl-2-pentanone through fermentation processes. This biotechnological approach opens avenues for sustainable flavor production:
- Bioconversion Research : Studies have shown that specific bacterial and yeast strains can convert cysteine precursors into this aroma compound, highlighting its potential use in flavor enhancement during fermentation processes .
Case Study 1: Wine Aroma Enhancement
In a study examining the impact of various thiols on wine aroma, researchers utilized this compound as an internal standard to assess its concentration relative to other volatile compounds. The findings indicated that higher concentrations of this compound correlated with positive sensory evaluations by trained panels, emphasizing its importance in wine quality assessment .
Case Study 2: Microbial Production
A recent investigation into the microbial synthesis of aroma compounds revealed that strains such as Bacillus subtilis exhibited significant β-lyase activity, facilitating the conversion of cysteine into 4-Mercapto-4-methyl-2-pentanone. This study not only demonstrated the feasibility of biotechnological production but also suggested pathways for optimizing flavor profiles in fermented foods .
Propiedades
Número CAS |
309250-80-4 |
---|---|
Fórmula molecular |
C6H2D10OS |
Peso molecular |
142.29 |
Pureza |
95% min. |
Sinónimos |
4-Mercapto-4-methyl-2-pentanone - d10 |
Origen del producto |
United States |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.